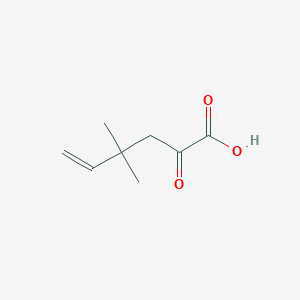

4,4-Dimethyl-2-oxohex-5-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2-oxohex-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-8(2,3)5-6(9)7(10)11/h4H,1,5H2,2-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJPLFYKYMURJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C(=O)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217195-73-8 | |

| Record name | 4,4-dimethyl-2-oxohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for 4,4-Dimethyl-2-oxohex-5-enoic Acid

The synthesis of this compound and its derivatives has been approached through several established chemical strategies. These methods often involve the careful construction of the carbon skeleton and the introduction of the required functional groups.

Michael Addition Approaches to α,β-Unsaturated Carbonyl Systems

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.comchemrevlett.com This approach is applicable to the synthesis of this compound by reacting a suitable enolate donor with a Michael acceptor. masterorganicchemistry.com The general mechanism involves the deprotonation of a starting material to form an enolate, which then undergoes a conjugate addition to an electrophilic alkene, followed by protonation. masterorganicchemistry.com

In a related synthesis, Michael adducts are prepared through the addition of nucleophiles like indole (B1671886) to α,β-unsaturated ketones, catalyzed by agents such as iodine at room temperature. researchgate.net This method has been successful in producing similar structures with high yields. researchgate.net The choice of catalyst and reaction conditions is crucial to the success of the Michael addition, with bases being commonly used to generate the nucleophilic enolate. chemrevlett.com

Synthesis from Related Oxo-acids and Analogues

The synthesis of this compound can also be achieved starting from related oxo-acids and their analogues. For instance, reactions involving 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid with various nucleophiles like arylamines or hydrazones have been reported to yield derivatives of the target compound. researchgate.netresearchgate.netorcid.org These reactions often lead to the formation of Z- and E-isomers or cyclic furanone derivatives. researchgate.net

For example, the reaction of 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid with 1,2-diphenylethane-1,2-dione hydrazone results in 5,5-dimethyl-4-oxo-2-[2-(2-oxo-1,2-diphenylethylidene)hydrazino]hex-2-enoic acid. researchgate.net Similarly, reactions with arylamines can produce 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids. researchgate.net These transformations highlight the utility of readily available oxo-acids as precursors.

| Starting Material | Reagent | Product | Reference |

| 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid | Arylamines | 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids | researchgate.net |

| 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid | 1,2-diphenylethane-1,2-dione hydrazone | 5,5-dimethyl-4-oxo-2-[2-(2-oxo-1,2-diphenylethylidene)hydrazino]hex-2-enoic acid | researchgate.net |

| 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid | Hydrazones | 2-(2-ylidenehydrazino) derivatives | researchgate.net |

Strategies Utilizing Latent Aldehyde Precursors

The synthesis of complex molecules can sometimes be simplified by using latent aldehyde precursors, which are stable compounds that can be converted into aldehydes at a later stage of the synthesis. While direct evidence for the synthesis of this compound using this specific strategy is not prevalent in the provided results, the general principle is well-established in organic synthesis. For instance, selective epoxidation followed by ring cleavage with periodic acid can generate an aldehyde from an alkene, which can then participate in subsequent reactions. mdpi.com This approach allows for the introduction of the aldehyde functionality at a strategic point, avoiding potential side reactions.

Horner-Wadsworth-Emmons Olefination and Subsequent Rearrangement Sequences

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-isomers, from phosphonate (B1237965) carbanions and carbonyl compounds. nih.govnih.gov This reaction is highly versatile and has been employed in the synthesis of a wide range of natural products and other organic molecules. nih.gov The HWE reaction offers a reliable method for forming the carbon-carbon double bond present in this compound. nih.gov

A typical HWE reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate eliminates a phosphate (B84403) ester to yield the alkene. nih.gov This methodology has been applied to the synthesis of 2-quinolones from o-aminophenylketones via an intramolecular HWE olefination. researchgate.net

| Reactants | Reaction Type | Key Features | Reference |

| Phosphonate carbanions and carbonyl compounds | Horner-Wadsworth-Emmons Olefination | Stereoselective synthesis of alkenes (often E-isomers) | nih.govnih.gov |

| o-aminophenylketones and phosphonoalkanoylchlorides | Intramolecular Horner-Wadsworth-Emmons Olefination | Synthesis of 2-quinolones in good yields | researchgate.net |

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and involves the reaction of an active hydrogen compound with a carbonyl group, followed by dehydration to form an α,β-unsaturated product. wikipedia.org This reaction is frequently used to form carbon-carbon bonds and is instrumental in producing various biologically active compounds. mdpi.com

The reaction is typically catalyzed by a weak base, such as an amine, and involves a nucleophilic addition followed by elimination of a water molecule. wikipedia.org The active methylene (B1212753) compounds used in this reaction are characterized by the presence of electron-withdrawing groups. wikipedia.org The Knoevenagel condensation has been utilized in the total synthesis of natural products like platensimycin. sci-hub.se

Advanced and Stereoselective Synthetic Methodologies

Advanced synthetic strategies for this compound and its analogs focus on achieving high levels of stereoselectivity. One such approach involves the samarium(II) iodide-mediated cyclization of unsaturated aldehydes. This method allows for the diastereoselective formation of functionalized cyclobutanols from γ,δ-unsaturated aldehydes with a fully substituted α-position. gla.ac.uk The stereochemical outcome of this cyclization is highly dependent on the geometry of the olefin. gla.ac.uk

Another advanced technique is the asymmetric Michael addition of nitroalkanes to enones, which can be catalyzed by either metal complexes or organic catalysts to produce optically active adducts. chemrevlett.com These adducts are valuable intermediates for the synthesis of other important chiral molecules. chemrevlett.com

Development of Enantioselective Approaches for Chiral Derivatives

The synthesis of chiral derivatives of this compound has been a significant area of research, focusing on the creation of enantiomerically pure compounds for various applications. Organocatalysis has emerged as a powerful tool in this endeavor. For instance, bifunctional cinchona alkaloids have been successfully employed as catalysts in the tandem Michael addition-cyclization reaction between 1,3-cyclohexanediones and alkylidenecyanoacetate derivatives, yielding biologically active 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives with high yields and good enantioselectivity. nih.gov Specifically, the use of quinine (B1679958) thiourea (B124793) as a catalyst has proven effective. nih.gov

Another key strategy involves the chemoenzymatic hydroxymethylation of carboxylic acids, which proceeds through a tandem stereodivergent biocatalytic aldol reaction and subsequent chemical decarboxylation. ub.edu This method provides a pathway to chiral α-hydroxy acids, which can be precursors to chiral keto acids. Metal-dependent 2-oxoacid aldolases are also recognized as versatile biocatalysts for synthesizing chiral multifunctional compounds. ub.edu

The synthesis of unnatural enone-containing α-amino acids, which can serve as precursors to chiral N-heterocycles, has been explored. gla.ac.uk One notable strategy involves the use of a Stille coupling with various substituted vinylic tributyltin derivatives to introduce methyl, methyl ester, phenyl, and gem-dimethyl groups. gla.ac.uk

Microwave-Enhanced Synthetic Protocols

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and increased product purity compared to conventional heating methods. researchgate.netresearchgate.net This technology has been effectively applied to the synthesis of various keto acids and their derivatives.

For instance, microwave irradiation has been utilized in the aldol condensation of glyoxylic acid with methyl ketone derivatives to produce 4-oxo-2-butenoic acids. nih.govsemanticscholar.org Researchers have developed two main sets of microwave-assisted conditions depending on the substrate. Aromatic methyl ketones react favorably with tosic acid, while aliphatic substrates show better results with pyrrolidine (B122466) and acetic acid. nih.govsemanticscholar.org For example, the reaction of cyclohexylmethyl ketone with glyoxylic acid in the presence of pyrrolidine and acetic acid under microwave heating at 60°C yielded the desired product in 52% yield. nih.govsemanticscholar.org

Microwave technology has also been employed in the synthesis of β-keto sulfones in an aqueous medium, offering an environmentally friendly alternative to traditional methods that often require toxic organic solvents. tandfonline.com This protocol involves the reaction of α-haloketones with sodium alkyl/aryl sulphinates under microwave irradiation. tandfonline.com Additionally, microwave-assisted one-pot synthesis of symmetrical 4H-pyran-4-ones from ketones and carboxylic acids or their anhydrides in the presence of polyphosphoric acid has been reported as a simple, fast, and efficient method. researchgate.net

The benefits of microwave-assisted synthesis extend to multi-component reactions as well. A notable example is the one-pot, three-component Mannich reaction for synthesizing β-amino ketones using silica (B1680970) nanoparticles as a catalyst under microwave irradiation. rasayanjournal.co.in This solvent-free method demonstrates remarkable catalytic performance and high yields. rasayanjournal.co.in

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in α-keto acids like this compound necessitates the development of chemo- and regioselective functionalization strategies. These methods allow for the specific modification of one functional group in the presence of others, which is crucial for the synthesis of complex molecules.

A significant challenge in the chemistry of α-keto acids is their propensity for decarboxylation. nih.gov To address this, a chemoselective protection strategy has been developed involving the annulation of α-ketoacids with oximes to form 2,5-dihydrooxazole 3-oxides. nih.gov This method allows for the protection of the α-ketoacid functionality while other chemical manipulations are performed on the molecule. nih.gov

Electrochemical methods have also been employed for the selective functionalization of α-ketoacids. rsc.org For example, the electrochemical N-acylation and N-α-ketoacylation of sulfoximines utilize an α-ketoacid as a selective "acyl" or "α-ketoacyl" source, with electricity acting as a traceless oxidant. rsc.org

Photoredox catalysis offers another avenue for selective functionalization. A photoredox/cobaloxime co-catalyzed coupling reaction of α-ketoacids and methacrylates has been developed to produce allylic ketones. rsc.org Interestingly, in the absence of the cobaloxime catalyst, the reaction yields 1,4-dicarbonyl compounds, highlighting the catalyst's role in directing the reaction pathway. rsc.org

Exploration of Novel Precursors and Synthetic Intermediates

The search for novel precursors and synthetic intermediates is a continuous effort in organic synthesis, aiming to develop more efficient, sustainable, and versatile routes to target molecules. In the context of this compound and related α-keto acids, several innovative approaches have been reported.

One strategy involves the use of functionalized enoate intermediates. smolecule.com For instance, the synthesis of a structurally related compound, 5-ethyl-5-methyl-4-oxohept-2-enoic acid, starts from β-keto esters which undergo regioselective alkylation followed by oxidative decarboxylation. smolecule.com The use of protecting groups like the tert-butoxycarbonyl (Boc) group is crucial to prevent unwanted side reactions during alkylation. smolecule.com

Another approach utilizes methyl vinyl glycolate (B3277807) (MVG), a renewable platform molecule derived from carbohydrates, as a starting material. rsc.org Through mdpi.commdpi.com-sigmatropic rearrangements, MVG can be converted into unsaturated adipic acid derivatives, which are valuable precursors for various industrial chemicals. rsc.orgsemanticscholar.org

The oxidation of various organic substrates also provides a direct route to α-keto acids. For example, a recyclable, bifunctional iron nanocomposite can catalyze the efficient synthesis of α-keto acids from alkenes using tert-Butyl hydroperoxide (TBHP) as an oxidant. organic-chemistry.org Similarly, α-hydroxy acids can be chemoselectively oxidized to α-keto acids using a nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org

Chemical Reactivity, Reaction Mechanisms, and Transformation Studies

Reactivity Profile of the Alpha,Beta-Unsaturated Carbonyl Moiety

The α,β-unsaturated carbonyl moiety is an electron-poor system, making it susceptible to attack by electron-rich species. The electron-withdrawing effect of the carbonyl group polarizes the C=C double bond, rendering the β-carbon electrophilic and a prime target for nucleophiles. masterorganicchemistry.comlibretexts.orgwikipedia.org

The most characteristic reaction of α,β-unsaturated carbonyl compounds is the conjugate or 1,4-addition of nucleophiles to the β-carbon. masterorganicchemistry.comlibretexts.org This vinylogous reactivity is well-documented for precursors and derivatives of the 4,4-dimethyl-4-oxohex-2-enoic acid scaffold. researchgate.net

Studies have shown that related compounds, such as 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid, readily react with nucleophiles like arylamines and hydrazones. researchgate.netresearchgate.net The reaction with arylamines yields 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids. researchgate.net Similarly, reactions with various hydrazones produce the corresponding 2-(2-ylidenehydrazino) or 2-(aroylhydrazinylidene) derivatives. researchgate.netresearchgate.netresearchgate.net These nucleophilic addition products serve as crucial intermediates for subsequent cyclization reactions. researchgate.netresearchgate.net Amines, in particular, are known to add to α,β-unsaturated ketones, leading to β-amino ketones in a process that is often thermodynamically controlled. libretexts.org

While the β-carbon is electrophilic, the carbon-carbon double bond can also react with electrophiles. However, the strong electron-withdrawing nature of the adjacent carbonyl group deactivates the C=C bond towards electrophilic attack compared to a simple alkene. uomosul.edu.iq Therefore, these reactions are generally less common than nucleophilic additions. Electrophilic addition, if it occurs, would typically involve an electrophile attacking the α-carbon, with the resulting positive charge stabilized by the carbonyl group. uomosul.edu.iq Specific studies detailing the electrophilic reactions on 4,4-Dimethyl-2-oxohex-5-enoic acid itself are not prominent in the surveyed literature.

Intramolecular Cyclization Reactions

Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic systems through intramolecular cyclization, a process driven by the proximity of the reactive functional groups.

A significant transformation of this chemical family is the intramolecular cyclization to form furan-2-one derivatives. When 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids are treated with a dehydrating agent like acetic anhydride (B1165640), they undergo cyclization to furnish 4-arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-yl acetates. researchgate.netpleiades.online

Furthermore, the 2-hydrazino derivatives are key intermediates for the synthesis of 3-hydrazono-3H-furan-2-ones. researchgate.netresearchgate.net For instance, 5,5-dimethyl-2-hydrazino-4-oxohex-2-enoic acids and their N-methylene-substituted counterparts cleanly cyclize in the presence of acetic anhydride to yield 5-tert-butyl-3-hydrazono-3H-furan-2-ones. researchgate.netpleiades.online Similarly, 5,5-dimethyl-2-(aroylhydrazinylidene)-4-oxohexanoic acids also cyclize to the corresponding 5-tert-butyl-3-(aroylhydrazinylidene)furan-2(3H)-ones when treated with acetic anhydride. researchgate.net

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-Arylamino-5,5-dimethyl-4-oxohex-2-enoic acid | Acetic Anhydride | 4-Arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-yl acetate | researchgate.net, pleiades.online |

| 5,5-Dimethyl-2-hydrazino-4-oxohex-2-enoic acid | Acetic Anhydride | 5-tert-Butyl-3-hydrazono-3H-furan-2-one | researchgate.net, pleiades.online |

| 5,5-Dimethyl-2-(aroylhydrazinylidene)-4-oxohexanoic acid | Acetic Anhydride | 5-tert-Butyl-3-(aroylhydrazinylidene)furan-2(3H)-one | researchgate.net |

The mechanism for these cyclization reactions has been considered in several studies. researchgate.net For the formation of furan-2-ones, the process is initiated by the nucleophilic attack of the oxygen atom from the carboxylic acid group onto the ketone's carbonyl carbon (C4). This is followed by dehydration, often facilitated by a reagent such as acetic anhydride, to form the five-membered furanone ring. researchgate.netresearchgate.netpleiades.online In the case of the 2-amino substituted precursors, it is the enol form that likely participates in the cyclization. The reaction of 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids can result in a stable cyclic form, 3-arylamino-5-tert-butyl-5-hydroxyfuran-2(5H)-one, which is an intermediate in the formation of the final iminofuranone product. researchgate.net

While the formation of furanones is a primary cyclization pathway, α,β-unsaturated carbonyl compounds are versatile building blocks for other heterocycles. The synthesis of pyran derivatives often proceeds through a multicomponent reaction involving an active methylene (B1212753) compound, an aldehyde, and a 1,3-dicarbonyl compound, following a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization. encyclopedia.pub Similarly, pyridine (B92270) derivatives can be synthesized from β-aroylacrylic acids (structurally related α,β-unsaturated keto acids) by reaction with malononitrile (B47326) in the presence of ammonium (B1175870) acetate. raco.cat Although these reactions showcase the potential of the α,β-unsaturated keto acid scaffold, specific examples starting directly from this compound to form pyran or pyridine rings were not found in the surveyed literature.

Ring-Opening (Decyclization) Reactions of Furanone Derivatives

The structural integrity of the furanone ring is susceptible to cleavage under various reaction conditions, a process known as decyclization or ring-opening. This reactivity is particularly pronounced when furanones are subjected to nucleophilic attack, leading to the formation of acyclic compounds that can serve as valuable synthetic intermediates. The specific outcome of these reactions is highly dependent on the substituents present on the furanone ring and the nature of the attacking nucleophile.

Reactions with Nitrogen-Containing Nucleophiles (Amines, Hydrazides)

Furanone derivatives readily react with nitrogen-containing nucleophiles, such as amines and hydrazides, resulting in the opening of the lactone ring. For instance, heating 3-aryl-5-phenyl-2(3H)-furanones with benzylamine (B48309) leads to the formation of the corresponding N-benzylamides. researchgate.net Similarly, the reaction of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with aromatic or heterocyclic amines in toluene (B28343) proceeds through an initial attack of the amine on the C² position of the furanone ring. researchgate.net This is followed by the opening of the furan (B31954) ring and the elimination of acetic acid to yield N-aryl(hetaryl)-2-arylamino-5,5-dimethyl-4-oxohex-2-enamides. researchgate.net

The interaction of furanones with hydrazine (B178648) and its derivatives can lead to a variety of products, including pyridazinones and acrylic acid hydrazides. researchgate.netmdpi.com For example, the reaction of certain butenolides with hydrazine hydrate (B1144303) results in the formation of the corresponding acrylic acid hydrazides. researchgate.net In some cases, the initial ring-opened product can undergo subsequent intramolecular cyclization to form new heterocyclic systems. nih.govbeilstein-journals.org The reaction of 2H-furo[3,2-b]pyran-2-ones with hydrazine derivatives can lead to the formation of pyridazinone systems. nih.gov

The following table summarizes the products of ring-opening reactions of various furanone derivatives with nitrogen-containing nucleophiles:

| Furanone Derivative | Nucleophile | Product | Reference |

| 3-Aryl-5-phenyl-2(3H)-furanone | Benzylamine | N-Benzylamide | researchgate.net |

| 4-Arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetate | Aromatic/Heterocyclic Amine | N-Aryl(hetaryl)-2-arylamino-5,5-dimethyl-4-oxohex-2-enamide | researchgate.net |

| α-(2-Thienylidene)-γ-aryl-Δβ,γ-butenolide | Hydrazine Hydrate | Acrylic Acid Hydrazide | researchgate.net |

| 2H-Furo[3,2-b]pyran-2-one | Hydrazine Derivative | Pyridazinone System | nih.gov |

Detailed Mechanistic Studies of Decyclization

Mechanistic studies have elucidated the pathways of furanone decyclization. The process generally involves the nucleophilic addition of the nitrogen-containing reagent to one of the electrophilic centers in the furanone molecule. nih.gov In the case of 2H-furo[3,2-b]pyran-2-ones reacting with amines, the proposed mechanism involves an initial acid-catalyzed addition of the amine to the aroyl fragment, leading to a hemiaminal intermediate. nih.gov This is followed by dehydration to form an enamine. nih.gov Subsequent attack of an additional nucleophilic group (like NH or OH) on the lactone moiety leads to the opening of the furanone ring. nih.gov

Tautomerism and Isomerization Phenomena

Tautomerism and isomerization are key phenomena in the chemistry of furanone derivatives and their reaction products, significantly influencing their structure and reactivity.

Z/E-Isomerism in Unsaturated Systems

Unsaturated systems derived from furanones can exhibit Z/E isomerism, also known as cis-trans isomerism, due to restricted rotation around a carbon-carbon double bond. savemyexams.com The "Z" isomer has the higher priority groups on the same side of the double bond, while the "E" isomer has them on opposite sides. savemyexams.com For example, 3-hetarylaminomethylidenefuran-2(3H)-ones exist as an equilibrium mixture of E- and Z-isomers in solution. mdpi.com The ratio of these isomers is influenced by factors such as the solvent, the substituents, and the reaction conditions. mdpi.com Similarly, the Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide exhibit different reactivity towards carbon electrophiles. bohrium.com

The stereochemistry of alkylidene lactones has been assigned using various techniques, with ³J (¹³C–¹H) coupling constants being a useful tool. rsc.org For instance, in a series of alkylidene lactones, ³J (¹³C–¹H) values of approximately 3.5 Hz were observed for Z isomers, while a value of 6.2 Hz was noted for the E isomer. rsc.org

Keto-Enol and Hydrazone-Ene-Hydrazine Tautomeric Equilibria

Keto-enol tautomerism is a common phenomenon in furanone chemistry. masterorganicchemistry.com Aldehydes and ketones with a proton on the alpha-carbon can exist in equilibrium between the keto and enol forms. masterorganicchemistry.com This equilibrium can be catalyzed by either acid or base. youtube.com For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone undergoes keto-enol tautomerism, which can lead to racemization. nih.gov The rate of this tautomerism is pH-dependent, being lowest at pH 4-5 and catalyzed under more acidic or basic conditions. nih.gov

Hydrazones, which can be formed from the reaction of furanones with hydrazines, can exhibit hydrazone-ene-hydrazine tautomerism. researchgate.net These compounds can coordinate to metal ions in their neutral, monoanionic, or dianionic forms. researchgate.net The reaction of activated enol ethers with hydrazine can lead to pyrazoles that exhibit annular prototropic tautomerism. beilstein-journals.org

Derivatives and Analogues: Synthesis and Research Applications

Synthesis of Substituted 4,4-Dimethyl-2-oxohex-5-enoic Acid Derivatives

The synthesis of substituted derivatives of this compound often involves the reaction of 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid with various nucleophiles. For instance, reactions with arylamines yield 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acids. researchgate.net These products can exist in equilibrium with a cyclic form, 3-arylamino-5-tert-butyl-5-hydroxyfuran-2(5H)-ones, in solution. researchgate.net This reactivity highlights the compound's utility as a precursor for more complex molecular architectures.

Another significant class of derivatives is formed through reactions with hydrazones. For example, the reaction of 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid with hydrazones derived from substituted benzophenones and fluorenone results in the corresponding 2-(2-ylidenehydrazino) derivatives. researchgate.net These derivatives are valuable intermediates in the synthesis of 3-hydrazono-3H-furan-2-ones. researchgate.net The resulting hex-2-enoic acid derivatives can exist as Z- and E-isomeric enehydrazine tautomers or as hydrazone tautomers. researchgate.net

Furthermore, the ring-opening of furanone precursors provides a pathway to N-substituted amides. The reaction of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with an equimolar amount of an aromatic or heterocyclic amine in toluene (B28343) leads to the formation of N-aryl(hetaryl)-2-arylamino-5,5-dimethyl-4-oxohex-2-enamides. researchgate.netresearchgate.net This reaction proceeds through the initial attack of the amine on the C² atom of the furan (B31954) ring, followed by ring opening and elimination of acetic acid. researchgate.netresearchgate.net

| Derivative Type | Starting Materials | Key Reaction | Product Class |

| 2-Arylamino derivatives | 2-Hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid, Arylamines | Nucleophilic substitution | 2-Arylamino-5,5-dimethyl-4-oxohex-2-enoic acids |

| 2-(2-Ylidenehydrazino) derivatives | 2-Hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid, Hydrazones | Condensation | 2-(2-Ylidenehydrazino)-5,5-dimethyl-4-oxohex-2-enoic acids |

| N-Aryl(hetaryl)-2-arylamino-2-enamides | 4-Arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates, Amines | Ring-opening/Amidation | N-Aryl(hetaryl)-2-arylamino-5,5-dimethyl-4-oxohex-2-enamides |

Development of Complex Conjugates and Molecular Probes

The versatile chemical nature of this compound and its derivatives makes them suitable for the development of complex conjugates and molecular probes. While direct research on the conjugation of this specific acid is limited in the provided context, the synthesis of related structures for targeted applications offers valuable insights. The general strategy involves designing molecules that can be linked to functional units like fluorophores, photosensitizers, cytotoxic drugs, or chelators for radionuclides, often for tumor targeting and in vivo imaging. unifi.it

For instance, the development of dendrimeric neurotensin (B549771) derivatives for tumor targeting illustrates a relevant approach. unifi.it This involves creating a core structure that can be functionalized with various moieties. Similarly, derivatives of this compound could be envisioned as scaffolds for such conjugations, leveraging their reactive functional groups for attachment to targeting ligands or imaging agents.

Synthesis of Heterocyclic Systems Derived from the Compound

The chemical structure of this compound and its precursors are pivotal in the synthesis of various heterocyclic systems. The inherent reactivity of the keto and acid functionalities, along with the unsaturation, allows for cyclization reactions to form furanones, pyrazoles, pyrroles, and other nitrogen-containing heterocycles.

Furanone and Dihydropyrazole Derivatives

Furanone derivatives are frequently synthesized from precursors of this compound. For example, the intramolecular cyclization of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids in the presence of propionic anhydride (B1165640) yields N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ru Similarly, 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid derivatives can undergo cyclization to form 3-hydrazono-3H-furan-2-ones. researchgate.net

The reaction of aromatic hydrazides with 2-hydroxy-5,5-dimethyl-4-oxohex-2-enoic acid produces 5,5-dimethyl-2-(aroylhydrazinylidene)-4-oxohexanoic acids. researchgate.net These products can exist in solution as a mixture of Z/E-hydrazinylidene and cyclic dihydropyrazole tautomers. researchgate.net Intramolecular cyclization of these compounds, often facilitated by acetic anhydride, leads to the formation of 5-tert-butyl-3-(aroylhydrazinylidene)furan-2(3H)-ones. researchgate.net

Amide and Hydrazide Derivatives

Amide and hydrazide derivatives are readily prepared from this compound and its related furanone intermediates. The ring-opening of 5-tert-butyl-3-[(9H-fluoren-9-ylidene)hydrazinylidene]furan-2(3H)-one with primary amines yields a series of 2-[(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexan-amides. researchgate.net Similarly, the reaction of 5-aryl- and 5-tert-butyl-3-(benzoylhydrazinylidene)furan-2,3-diones with aromatic and heterocyclic amines affords 5,5-dimethyl-2-(benzoylhydrazinylidene)-4-oxohexanamides. researchgate.net These amides can also exist in solution as mixtures of hydrazone and cyclic dihydropyrazole tautomers. researchgate.net

Furthermore, new N′-substituted 2-(2-(diarylmethylene)hydrazinyl)-5,5-dimethyl-4-oxohex-2-enehydrazides have been synthesized through the ring-opening reaction of 3-diarylmethylenehydrazono-5-tert-butyl-3H-furan-2-ones with various acid hydrazides. bohrium.comicm.edu.pl

| Heterocycle/Derivative | Synthetic Precursor | Key Reagent/Condition | Product |

| Furanone | Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazide |

| Dihydropyrazole (tautomer) | 5,5-Dimethyl-2-(aroylhydrazinylidene)-4-oxohexanoic acids | Solution equilibrium | Cyclic dihydropyrazole tautomer |

| Amide | 5-tert-Butyl-3-[(9H-fluoren-9-ylidene)hydrazinylidene]furan-2(3H)-one | Primary amines | 2-[(9H-Fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamide |

| Hydrazide | 3-Diarylmethylenehydrazono-5-tert-butyl-3H-furan-2-ones | Acid hydrazides | N′-Substituted 2-(2-(diarylmethylene)hydrazinyl)-5,5-dimethyl-4-oxohex-2-enehydrazide |

Pyrrole and Other Nitrogen-Containing Heterocycles

The synthesis of pyrroles from precursors related to this compound has been demonstrated. A general method involves the cyclization of 4-aryl-4-oxobutanoic acids to unsaturated lactones (furanones), which are then reduced with DIBAL-H to form a ketoaldehyde. clockss.org Subsequent reaction with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, yields 2-arylpyrroles in excellent yields. clockss.org This Paal-Knorr type synthesis provides a versatile route to substituted pyrroles.

While direct synthesis of pyrroles from this compound itself is not explicitly detailed in the provided references, the established methods for analogous 4-oxobutanoic acids suggest a feasible pathway. The recyclization of 5-aryl-3-arylimino-3H-furan-2-ones, which are structurally related to the cyclized form of this compound derivatives, with cyanoacetic acid derivatives can lead to the formation of substituted 1H-4,5-dihydropyrrole-3-carboxylic acids. researchgate.net This indicates the potential for furanone intermediates derived from this compound to be transformed into various nitrogen-containing heterocyclic systems.

Spectroscopic Characterization and Computational Chemistry Studies

Advanced Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Advanced spectroscopic methods are indispensable for the precise determination of the molecular structure and conformational dynamics of 4,4-Dimethyl-2-oxohex-5-enoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the connectivity, functional groups, and molecular mass. For its derivatives or in specific paramagnetic states, Electron Spin Resonance (ESR) spectroscopy and X-ray crystallography offer further structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the methylene (B1212753) protons, and the gem-dimethyl protons. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing characteristic signals for the carbonyl carbons of the ketone and carboxylic acid, the sp²-hybridized carbons of the vinyl group, the quaternary carbon, the methylene carbon, and the methyl carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 12.0 | 170 - 180 |

| C(O)- | --- | 195 - 205 |

| -CH₂- | ~2.9 | ~45 |

| C(CH₃)₂ | --- | ~38 |

| -C(CH₃)₂ | ~1.2 | ~25 |

| =CH- | 5.8 - 6.0 (dd) | ~140 |

Note: Predicted values are based on standard chemical shift ranges and data from similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to specific bond vibrations.

The IR spectrum of this compound is expected to display several key absorption bands:

A very broad band from approximately 2500 to 3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid group.

Two distinct C=O stretching bands. The ketone carbonyl stretch is anticipated around 1715 cm⁻¹, while the carboxylic acid carbonyl stretch is expected near 1700-1725 cm⁻¹. orgchemboulder.com Conjugation with the vinyl group could slightly lower these frequencies. orgchemboulder.com

A C=C stretching vibration for the vinyl group in the 1620-1680 cm⁻¹ region.

Sp² C-H stretching vibrations from the vinyl group appearing just above 3000 cm⁻¹.

Sp³ C-H stretching vibrations from the methyl and methylene groups appearing just below 3000 cm⁻¹. libretexts.org

Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Ketone | C=O Stretch | ~1715 | Strong, Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alkene | C=C Stretch | 1620 - 1680 | Medium |

| Vinyl C-H | C-H Stretch | 3010 - 3100 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and analysis of the resulting fragments. The nominal molecular weight of this compound (C₈H₁₂O₃) is 156 g/mol .

High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula. The fragmentation pattern in an electron ionization (EI) mass spectrum can be predicted based on the structure. Likely fragmentation pathways include:

Loss of the carboxyl group (-COOH, 45 Da). libretexts.org

Alpha-cleavage adjacent to the ketone carbonyl group.

Loss of the vinyl group (-CH=CH₂, 27 Da).

McLafferty rearrangement, if a gamma-hydrogen is available for abstraction by the ketonic oxygen.

Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Possible Identity |

|---|---|---|

| Molecular Ion [M]⁺ | 156 | C₈H₁₂O₃⁺ |

| Fragment | 111 | [M - COOH]⁺ |

| Fragment | 99 | [M - C₄H₇]⁺ (cleavage at ketone) |

Electron Spin Resonance (ESR) Spectroscopy for Metal Complex Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals or transition metal complexes. nih.gov While this compound itself is diamagnetic, it can form complexes with paramagnetic metal ions (e.g., Cu²⁺, Mn²⁺, V⁴⁺). osti.govgoogle.com

ESR spectroscopy of such complexes would provide valuable information about:

The oxidation state of the metal center.

The coordination geometry around the metal ion. nih.gov

The nature of the metal-ligand bonding, including the degree of covalency.

Hyperfine interactions between the unpaired electron and magnetic nuclei (like ¹H, ¹³C, or the metal nucleus itself), which can map the electron density distribution within the complex. nih.gov

For example, the g-tensor and hyperfine coupling constants (A-tensor) obtained from the ESR spectrum of a copper(II) complex of this ligand would reveal details about the symmetry of the ligand field and the nature of the orbitals involved in bonding. nih.gov

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable crystals of the parent carboxylic acid may be challenging, derivatives such as its salts (e.g., with alkali metals or transition metals) or esters could be crystallized.

A single-crystal X-ray diffraction study on a derivative of this compound would unambiguously determine:

Bond lengths, bond angles, and torsion angles.

The solid-state conformation of the molecule.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

In the case of a metal complex, the precise coordination geometry, coordination number, and the bonding mode of the ligand (e.g., monodentate, bidentate).

Studies on similar α,β-unsaturated carboxylic acids have shown they often form hydrogen-bonded dimers in the solid state. mdpi.com

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations are powerful tools for complementing experimental data and providing insights into molecular properties that are difficult to measure. Methods like Density Functional Theory (DFT) and ab initio calculations can be applied to model this compound. nih.gov

Theoretical modeling can be used to:

Predict Spectroscopic Data: Calculate NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.

Determine Molecular Geometry: Optimize the molecular structure to find the most stable conformation(s) in the gas phase or in solution.

Analyze Keto-Enol Tautomerism: Investigate the relative stability of the keto and possible enol tautomers. researchgate.netmdpi.com For β-dicarbonyl compounds, the enol form can be significantly stabilized by an intramolecular hydrogen bond, and computational methods can quantify this energetic preference. khanacademy.orglibretexts.org

Elucidate Reaction Mechanisms: Model reaction pathways, calculate activation energies, and predict the structures of transition states for reactions involving the molecule.

Calculate Electronic Properties: Determine properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and charge distributions, which are crucial for understanding the molecule's reactivity.

For instance, DFT calculations could be used to explore the rotational barrier around the C(4)-C(5) bond and predict the most stable arrangement of the vinyl group relative to the rest of the molecule. nih.gov

Tautomeric Equilibrium and Isomeric Stability Investigations

Tautomerism, the interconversion of constitutional isomers, is a key consideration for understanding the chemical behavior of this compound. pressbooks.pubchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.orglibretexts.org This compound, possessing a carbonyl group and α-hydrogens, can exist in equilibrium between its keto and enol forms. pressbooks.pubchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.orgopenstax.orglibretexts.org

The primary tautomeric equilibrium involves the migration of a proton from the α-carbon (C3) to the carbonyl oxygen at C2, resulting in an enol tautomer. Generally, for simple carbonyl compounds, the keto form is significantly more stable and predominates at equilibrium. pressbooks.pubopenstax.org However, the extent of enolization can be influenced by factors such as solvent and the presence of intramolecular hydrogen bonding. masterorganicchemistry.com

In the case of this compound, another possibility is vinylogous tautomerism, where a proton from the γ-carbon (C5) could potentially migrate. This is facilitated by the conjugated system extending from the carbonyl group. echemi.comstackexchange.com

Computational studies can be employed to determine the relative stabilities of these tautomers. By calculating the Gibbs free energy of each isomer, the equilibrium constant for the tautomerization process can be predicted.

| Tautomer | Structure | Relative Stability (Predicted) |

| Keto form | This compound | Most Stable |

| Enol form (from α-proton) | 4,4-Dimethyl-2-hydroxyhexa-2,5-dienoic acid | Less Stable |

| Enol form (vinylogous) | 4,4-Dimethyl-2-hydroxyhexa-1,4-dienoic acid | Least Stable |

Note: The relative stabilities are qualitative predictions based on general principles of keto-enol tautomerism.

Furthermore, geometric isomerism (cis-trans isomerism) is possible around the C2=C3 double bond in the enol tautomer and the C5=C6 double bond in all forms. The trans isomer of α,β-unsaturated carboxylic acids is generally more stable due to reduced steric hindrance. mdpi.com Computational methods can precisely quantify the energy difference between these geometric isomers.

Electronic Structure and Geometrical Configuration Analysis

The electronic structure of this compound is characterized by the conjugation between the carbonyl group and the carbon-carbon double bond. fiveable.mewikipedia.orgrsc.org This conjugation leads to the delocalization of π-electrons across the O=C-C=C system, which influences the molecule's reactivity and spectroscopic properties. fiveable.mersc.org The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon (C3) electrophilic and susceptible to nucleophilic attack. fiveable.me

Computational quantum mechanical calculations, such as Density Functional Theory (DFT), can provide a detailed picture of the electronic distribution, including molecular orbital shapes and energies (HOMO and LUMO). pleiades.online These calculations can also predict key geometrical parameters.

Based on studies of similar α,β-unsaturated carboxylic acids, the following bond lengths and angles for this compound can be anticipated mdpi.com:

| Parameter | Predicted Value | Justification |

| C2=O Bond Length | ~1.21 Å | Typical for a conjugated ketone. |

| C2-C3 Bond Length | ~1.47 Å | Shorter than a typical C-C single bond due to partial double bond character from conjugation. mdpi.com |

| C3=C4 Bond Length | ~1.34 Å | Typical for a C=C double bond in a conjugated system. |

| C-O-H Bond Angle (in COOH) | ~106° | Consistent with sp2 hybridization of the carbonyl carbon and sp3 of the hydroxyl oxygen. |

| Dihedral Angle (O=C-C=C) | ~180° | A planar conformation is favored to maximize π-orbital overlap in the conjugated system. |

The gem-dimethyl group at the C4 position is expected to have a steric influence on the surrounding bond angles, potentially causing slight deviations from idealized geometries. This is known as the Thorpe-Ingold effect. acs.org

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, several reaction pathways can be investigated computationally. A prominent example is the Michael addition, a conjugate addition of a nucleophile to the β-carbon. wikipedia.orgcsbsju.edu

Theoretical calculations can map the potential energy surface of the reaction, identifying the transition state structure and its associated activation energy. youtube.comunl.edu This information provides insights into the reaction rate and the factors that influence it. For instance, the transition state for a Michael addition would involve the partial formation of a bond between the nucleophile and the β-carbon, with the negative charge being delocalized onto the enolate system.

Another reaction amenable to computational study is the decarboxylation of a related β,γ-unsaturated acid, which could be formed via isomerization. Such reactions often proceed through a cyclic transition state. cdnsciencepub.com

| Reaction | Nucleophile/Conditions | Key Features of Transition State (Predicted) |

| Michael Addition | Nu⁻ | Partial bond formation between Nu and C3; Charge delocalization across the O-C2-C3-C4 system. |

| Acid-Catalyzed Enolization | H⁺ | Protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.orgopenstax.orgmasterorganicchemistry.com |

| Base-Catalyzed Enolization | B⁻ | Deprotonation at the α-carbon to form a resonance-stabilized enolate anion. pressbooks.publibretexts.orgopenstax.org |

By comparing the activation energies of competing reaction pathways, computational studies can predict the major product of a reaction under specific conditions.

Thermochemical Property Prediction and Group Contribution Methods

In the absence of experimental data, the thermochemical properties of this compound, such as its standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp), can be estimated using group contribution methods. These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

The molecule can be dissected into the following groups for analysis:

>C(CH3)2 : A quaternary carbon with two methyl groups.

=CH- : A vinyl group.

-CO- : A ketone group.

-COOH : A carboxylic acid group.

CH2= : A terminal vinyl group.

Each of these groups has an empirically determined value for its contribution to various thermochemical properties. By summing these values, an estimate of the property for the entire molecule can be obtained.

| Group | Contribution to ΔHf° (kJ/mol) - Example Values |

| >C(CH3)2 | -55.2 |

| =CH- | +35.9 |

| -CO- (in a chain) | -133.1 |

| -COOH | -426.7 |

| CH2= | +26.2 |

| Total Estimated ΔHf° | -552.9 kJ/mol |

Note: These are example values from a generic group contribution method and the actual values may vary depending on the specific method used. The table serves to illustrate the methodology.

More sophisticated computational methods, such as ab initio calculations, can also be used to predict thermochemical properties with higher accuracy, though they are more computationally expensive. echemi.comnih.gov These methods calculate the total electronic energy of the molecule, from which thermochemical data can be derived using statistical mechanics.

Future Research Directions and Emerging Areas

Development of Highly Efficient and Sustainable Synthetic Methodologies

Currently, there are no well-established, high-yield synthetic routes specifically for 4,4-dimethyl-2-oxohex-5-enoic acid in the public domain. Future research could focus on developing efficient and sustainable methods for its synthesis. Potential strategies could be adapted from the synthesis of analogous compounds. For instance, the synthesis of the related compound, 5-ethyl-5-methyl-4-oxohept-2-enoic acid, often starts from functionalized enoate precursors and involves regioselective alkylation of β-keto esters. smolecule.com A similar approach for this compound could be envisioned.

Another avenue for exploration is the use of catalytic methods. For example, palladium-catalyzed cross-coupling reactions have been utilized for installing alkyl branches in related α,β-unsaturated ketone systems. smolecule.com Investigating similar catalytic strategies for the construction of the this compound backbone could lead to more efficient and atom-economical synthetic pathways. Furthermore, leveraging green chemistry principles, such as the use of renewable starting materials and environmentally benign catalysts, would be a significant advancement. rsc.org

Exploration of Novel Chemical Reactivity and Catalytic Transformations

The unique combination of functional groups in this compound presents a rich landscape for exploring novel chemical reactivity. The α,β-unsaturated keto-acid moiety is a versatile Michael acceptor and can participate in a variety of conjugate addition reactions. The vinyl group can undergo a range of transformations, including hydrogenation, epoxidation, and metathesis.

Future research could investigate the catalytic transformations of this molecule. For example, asymmetric hydrogenation of the carbon-carbon double bond could provide access to chiral building blocks. The reactivity of the ketone and carboxylic acid functionalities could also be exploited for the synthesis of more complex molecular architectures. The study of its derivatives, such as the amides and esters, could also unveil new reactivity patterns and potential applications. Research on related oxohexenoic acid amides has shown interesting chemical properties and biological activities, suggesting that derivatives of this compound could also be of interest. researchgate.net

Advanced Computational Modeling for Rational Design and Predictive Research

Computational modeling can serve as a powerful tool to predict the properties and reactivity of this compound and to guide experimental studies. Density Functional Theory (DFT) calculations could be employed to understand its electronic structure, conformational preferences, and reaction mechanisms. Such studies can provide insights into its spectroscopic properties and help in the rational design of catalysts for its transformations.

For instance, computational studies on related ketene (B1206846) dimers and similar structures have been used to determine their thermochemical properties and relative stabilities. acs.org Similar computational approaches could be applied to this compound to predict its behavior in various chemical environments. Molecular modeling could also be used to explore its potential interactions with biological targets, guiding the design of new molecules with desired activities.

Interdisciplinary Research Integrating Chemical Synthesis with Systems Biology

The integration of chemical synthesis with systems biology offers a powerful approach to understanding the biological roles of small molecules. While there is no current research linking this compound to systems biology, its structural features suggest potential for such interdisciplinary studies. The α,β-unsaturated carbonyl moiety is a known feature in molecules with biological activity, often acting as a covalent modifier of biological macromolecules. smolecule.com

Future research could involve synthesizing a library of derivatives of this compound and screening them for biological activity. Techniques such as chemoproteomics could then be used to identify the cellular targets of any active compounds. This approach could uncover novel biological pathways and mechanisms of action, potentially leading to the development of new therapeutic agents or research tools. The biological synthesis of related difunctional alkanes from carbohydrate feedstocks in microorganisms points towards the potential for engineering metabolic pathways for the production of such compounds. google.com

Role in Supramolecular Chemistry and Self-Assembly Research

The carboxylic acid functionality of this compound makes it a potential building block for supramolecular chemistry and self-assembly. Carboxylic acids are well-known to form hydrogen-bonded dimers and other aggregates. The interplay between the hydrogen-bonding capabilities of the carboxylic acid and the steric bulk of the gem-dimethyl group could lead to the formation of interesting and potentially useful supramolecular structures.

Future research could explore the self-assembly of this compound in different solvents and in the solid state. Techniques such as X-ray crystallography, scanning tunneling microscopy, and various spectroscopic methods could be used to characterize the resulting supramolecular architectures. The incorporation of this molecule into more complex systems, such as metal-organic frameworks (MOFs) or polymers, could also be investigated, potentially leading to new materials with novel properties. The study of supramolecular interactions in related acyl-hydrazones highlights the potential for such investigations. chimicatechnoacta.ru

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.